molecular formula C9H4BrNO3 B1410823 2-Bromo-3-cyano-5-formylbenzoic acid CAS No. 1805246-76-7

2-Bromo-3-cyano-5-formylbenzoic acid

Cat. No.: B1410823
CAS No.: 1805246-76-7
M. Wt: 254.04 g/mol
InChI Key: NRUUQUYTZNDLEY-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-5-formylbenzoic acid is a chemical compound with the molecular formula C9H4BrNO3 and a molecular weight of 254.04 g/mol. This compound has gained interest in various fields such as pharmaceuticals, agriculture, and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-5-formylbenzoic acid typically involves the bromination of 3-cyano-5-formylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst under controlled conditions to achieve the desired brominated product . The reaction conditions often require careful temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques. These methods offer advantages such as improved reaction efficiency, scalability, and safety . Continuous flow microreactor technology has been particularly effective in producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-5-formylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: The major product is 2-Bromo-3-cyano-5-carboxybenzoic acid.

    Reduction Reactions: The major product is 2-Bromo-3-cyano-5-hydroxymethylbenzoic acid.

Scientific Research Applications

2-Bromo-3-cyano-5-formylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-5-formylbenzoic acid involves its interaction with specific molecular targets.

Properties

IUPAC Name

2-bromo-3-cyano-5-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-8-6(3-11)1-5(4-12)2-7(8)9(13)14/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUUQUYTZNDLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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